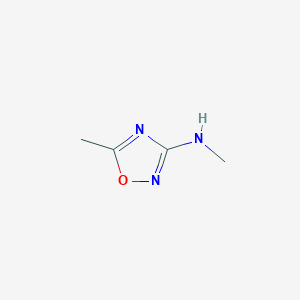
3-(4-Iodophenyl)-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Iodophenyl)-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C9H7IN2O and its molecular weight is 286.072. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research by Bektaş et al. (2007) delves into the synthesis of novel 1,2,4-triazole derivatives, which include reactions involving primary amines. These compounds were evaluated for their antimicrobial activities, with some showing significant effectiveness against test microorganisms. This study highlights the potential for creating antimicrobial agents through innovative synthesis techniques, possibly involving compounds similar to 3-(4-Iodophenyl)-1,2-oxazol-5-amine Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Molecules.
Catalyst Systems for Amination
Wolfe et al. (2000) describe an efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. This system, involving (o-biphenyl)P(t-Bu)(2) or (o-biphenyl)PCy(2), showcases a broad applicability for the amination of various aryl halides and triflates, potentially applicable to this compound for constructing complex amines Wolfe, J., Tomori, H., Sadighi, J., Yin, J., & Buchwald, S. (2000). The Journal of organic chemistry.
Metal- and Azide-Free Synthesis
Wan, Cao, and Liu (2015) have developed a metal- and azide-free method for constructing 1,5-disubstituted 1,2,3-triazoles through a regioselective synthetic method. This approach, utilizing molecular iodine, suggests a route that could be explored with derivatives of this compound for synthesizing triazoles under benign conditions Wan, Jie‐Ping, Cao, S., & Liu, Y. (2015). The Journal of organic chemistry.
Antitumor Applications
Bradshaw et al. (2002) investigate amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles, illustrating the potential of such compounds in cancer treatment. Their work on prodrugs, aiming to improve solubility and bioavailability, could be relevant for derivatives of this compound in designing more effective antitumor agents Bradshaw, T., Bibby, M., Double, J., Fichtner, I., Cooper, P., Alley, M., Donohue, S., Stinson, S., Tomaszewjski, J. E., Sausville, E., & Stevens, M. (2002). Molecular cancer therapeutics.
Corrosion Inhibition
Bentiss et al. (2009) explore the corrosion inhibition properties of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid, showcasing its high efficiency. This suggests potential applications for this compound derivatives in protecting metals against corrosion, especially in acidic environments Bentiss, F., Jama, C., Mernari, B., Attari, H., El Kadi, L., Lebrini, M., Traisnel, M., & Lagrenée, M. (2009). Corrosion Science.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular components, influencing their function .
Mode of Action
For instance, a structurally similar compound was found to inhibit the corrosion of Aluminum 1005 in sulfuric acid, suggesting a potential interaction with metal ions .
Biochemical Pathways
Related compounds have been shown to influence electron transport system rates, suggesting a potential impact on cellular respiration .
Pharmacokinetics
The introduction of an albumin binding moiety (abm), such as 4-(4-iodophenyl)-butyric acid (ipba), that has high affinity with the blood albumin and prolongs the circulation half-life can improve the pharmacokinetics of drugs .
Result of Action
Related compounds have been shown to influence cellular respiration rates, suggesting a potential impact on energy production within the cell .
Properties
IUPAC Name |
3-(4-iodophenyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHPDUJYVJXRRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501326-26-7 |
Source


|
| Record name | 3-(4-iodophenyl)-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}prop-2-en-1-one](/img/structure/B2760294.png)
![5-(4-Benzylpiperazin-1-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2760295.png)

![(2Z,4E)-2,3-dichloro-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}but-2-enoic acid](/img/structure/B2760297.png)



![3-Amino-2-iminoperhydrothieno[3,4-d][1,3]thiazole-5,5-dione hydrobromide](/img/structure/B2760303.png)


![2-[5-(3,4-dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2760310.png)

![N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2760312.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2760314.png)
